Silandrin
CAS No.: 70815-32-6
Cat. No.: VC21345528
Molecular Formula: C25H22O9
Molecular Weight: 466.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70815-32-6 |
---|---|
Molecular Formula | C25H22O9 |
Molecular Weight | 466.4 g/mol |
IUPAC Name | 5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C25H22O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-9,19,23,25-29H,10-11H2,1H3 |
Standard InChI Key | CRPGUMMYQABYES-UHFFFAOYSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
SMILES | COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
Canonical SMILES | COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
Melting Point | 234 - 236 °C |
Chemical Structure and Classification
Silandrin belongs to the class of organic compounds known as flavonolignans, which are non-conventional lignans derived from flavonoids . These specialized natural products are characterized by a p-dioxin ring substituted at one carbon atom by a C3C6 (phenylpropan) group and fused to the B-ring of the 2-phenylchromene moiety . The structural complexity of silandrin reflects its biosynthetic origin as a hybrid molecule combining flavonoid and lignan structural elements.
The compound has the molecular formula C25H22O9 with a molecular weight of 466.4 g/mol . Its IUPAC name is 5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one . The chemical structure features multiple hydroxyl groups and a methoxy group, contributing to its biological reactivity and potential therapeutic properties.
Table 1: Chemical Properties of Silandrin
Property | Specification |
---|---|
Molecular Formula | C25H22O9 |
Molecular Weight | 466.4 g/mol |
CAS Number | 70815-32-6 |
InChI Key | CRPGUMMYQABYES-UHFFFAOYSA-N |
SMILES Notation | COC1=C(O)C=CC(=C1)C1OC2=C(OC1CO)C=C(C=C2)C1CC(=O)C2=C(O1)C=C(O)C=C2O |
Stereochemical Variants
Research has identified multiple stereoisomers of silandrin, indicating the structural complexity of this flavonolignan . The white-flowered variant of Silybum marianum produces several stereochemically distinct forms, including:
Table 2: Stereochemical Variants of Silandrin
Variant | Stereochemical Configuration | Notes |
---|---|---|
(–)-Silandrin A (3a) | Primary form | Produced by white-flowered variant of Silybum marianum |
(–)-Silandrin B (3b) | Trans-benzodioxane diastereomer | Structural variant with altered stereochemistry |
(–)-Isocisilandrin (5) | Cis-benzodioxane diastereomer | Confirms nonselective O-ββ coupling in biosynthesis |
Cisilandrin (6) | Cis-benzodioxane configuration | Further evidence of biosynthetic pathway |
The existence of these stereoisomers provides crucial evidence supporting the proposed biosynthetic pathway involving nonselective O-ββ coupling reactions in the plant .
Biosynthesis Pathway
The biosynthesis of silandrin follows a pathway consistent with other flavonolignans found in Silybum marianum . According to established models, this process involves:
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Formation of precursor molecules: taxifolin (a flavonoid) and coniferyl alcohol (a phenylpropanoid)
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Oxidative coupling catalyzed by peroxidase enzymes
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Generation of neutral phenoxy and quinone methide radicals
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O-β coupling reactions leading to the characteristic benzodioxane structure
This biosynthetic sequence lacks strict regio- or enantioselectivity, explaining the occurrence of multiple stereoisomers . The isolation of cis-benzodioxane diastereomers ((–)-isocisilandrin and cisilandrin) confirms the previously proposed nonselective O-ββ coupling mechanism .
Synthetic Modifications and Structure-Activity Relationships
A significant advancement in silandrin research involves the successful chemical modification of related flavonolignans to produce silandrin derivatives with enhanced biological activities .
Researchers have developed a process for converting silybin to 23-iodo silybin, 23-iodo hydnocarpin D, and 23-iodo isosilandrin through a precisely controlled iodination reaction . This selective modification was achieved by meticulously adjusting the ratio of Ph3P, imidazole, and molecular iodine in the reaction mixture.
These iodinated intermediates were subsequently transformed into a series of amide derivatives through additional chemical transformations . A comprehensive evaluation using the MTT method revealed that several of these derivatives possessed moderate to good antiproliferative activity against cancer cells .
Table 3: Key Research Findings on Silandrin Derivatives
Study Approach | Methodology | Outcomes |
---|---|---|
Chemical Synthesis | Selective iodination followed by amidation | 45 new amido-derivatives characterized by NMR and HRMS |
Biological Evaluation | MTT cytotoxicity assay | Enhanced antiproliferative activity compared to parent compounds |
Mechanism Investigation | Colony formation assay and molecular docking | Compound 10j showed significant anticancer activity with specific protein binding affinities |
The results of this research establish that structural modifications of the silandrin scaffold can significantly enhance its biological activities, particularly against cancer cells . These findings provide a promising foundation for further exploration of silandrin derivatives as potential therapeutic agents.
Future Research Directions
Despite the promising initial findings, silandrin research remains in its early stages, with several important avenues for future investigation:
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Development of efficient isolation and purification methods to enable more extensive studies on naturally occurring silandrin
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Comprehensive structure-activity relationship analyses to identify optimal modifications for specific therapeutic applications
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Detailed pharmacokinetic and bioavailability studies to understand silandrin's behavior in biological systems
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Investigation of potential synergistic effects between silandrin and other bioactive compounds
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Preclinical and clinical evaluation of promising silandrin derivatives for cancer treatment applications
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